3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
Description
The compound 3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide features a quinazoline core with distinct functional groups:
- Position 2: A sulfanylidene (thione) group, which may participate in tautomerism or metal coordination.
- Position 4: A ketone (oxo) group, contributing to hydrogen-bonding capacity.
Properties
CAS No. |
422528-24-3 |
|---|---|
Molecular Formula |
C19H16ClN3O2S |
Molecular Weight |
385.87 |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C19H16ClN3O2S/c1-2-9-21-17(24)13-5-8-15-16(10-13)22-19(26)23(18(15)25)11-12-3-6-14(20)7-4-12/h2-8,10H,1,9,11H2,(H,21,24)(H,22,26) |
InChI Key |
GWDCXYHWPQWDSG-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention due to its diverse biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
Synthesis
The synthesis of quinazoline derivatives typically involves multi-step reactions that include cyclization and functional group modifications. The specific synthetic route for this compound has not been extensively detailed in the literature; however, similar compounds have been synthesized through reactions involving thioketones and amines under acidic or basic conditions.
Anticancer Activity
Recent studies have demonstrated significant anticancer activity for quinazoline derivatives. For instance, a related compound exhibited remarkable cytotoxic effects against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines at concentrations of 10 and 100 μM, indicating a promising potential for cancer treatment . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
Quinazoline derivatives have also shown antimicrobial properties against various bacterial strains. The presence of the 4-chlorophenyl group in the structure enhances the lipophilicity, potentially improving membrane permeability and leading to increased antibacterial activity. Such compounds have been tested against both Gram-positive and Gram-negative bacteria with varying degrees of success.
The biological activity of quinazoline derivatives often involves interference with key metabolic pathways in target cells. The sulfanylidene moiety may play a crucial role in redox reactions, contributing to the cytotoxic effects observed in various studies. Additionally, quinazoline compounds can act as inhibitors of specific kinases involved in cancer progression.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key structural differences and inferred properties among quinazoline derivatives:
Key Observations:
- Solubility : The allyl carboxamide (target) may reduce water solubility relative to oxolan-2-ylmethyl () but improve membrane permeability.
- Steric Considerations : Bulky substituents like 2-methoxyphenylmethyl () could hinder binding to flat enzymatic pockets, whereas the allyl group offers conformational adaptability.
Pharmacological Implications (Hypothetical)
While biological data are absent in the evidence, structural analogs suggest:
- Kinase Inhibition: Quinazolines are known ATP-competitive kinase inhibitors. The allyl carboxamide may occupy hydrophobic regions of kinase active sites.
- Metabolic Stability : The 4-chlorophenyl group could reduce oxidative metabolism compared to methoxy analogs, extending half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
